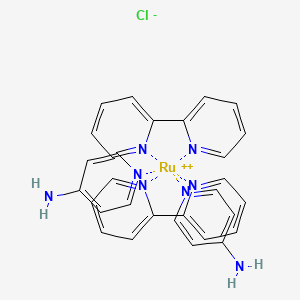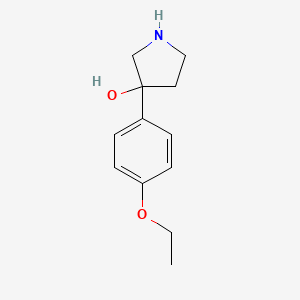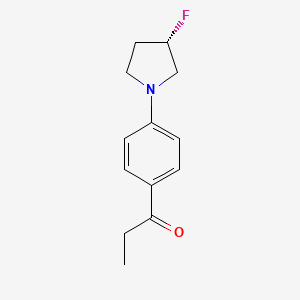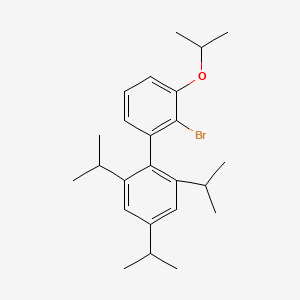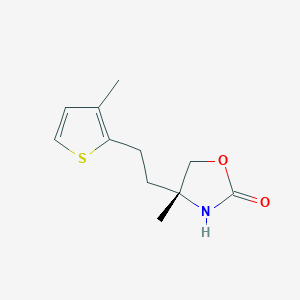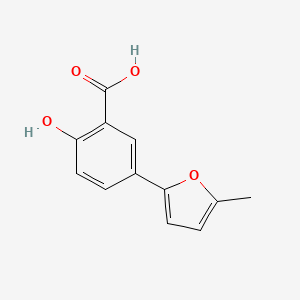
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group at the second position and a 5-methyl-2-furyl group at the fifth position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methyl-2-furancarboxylic acid with salicylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-keto-5-(5-methyl-2-furyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(tetrahydro-5-methyl-2-furyl)benzoic acid.
Substitution: Formation of 2-chloro-5-(5-methyl-2-furyl)benzoic acid.
Scientific Research Applications
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzoic acid: Lacks the furan ring, making it less versatile in certain applications.
2-Hydroxy-5-(2-furyl)benzoic acid: Similar structure but without the methyl group on the furan ring.
2-Hydroxy-5-(5-formyl-2-furyl)benzoic acid: Contains a formyl group instead of a methyl group on the furan ring.
Uniqueness
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid is unique due to the presence of both a hydroxyl group and a 5-methyl-2-furyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-hydroxy-5-(5-methylfuran-2-yl)benzoic acid |
InChI |
InChI=1S/C12H10O4/c1-7-2-5-11(16-7)8-3-4-10(13)9(6-8)12(14)15/h2-6,13H,1H3,(H,14,15) |
InChI Key |
GIVSPWFXOZKLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


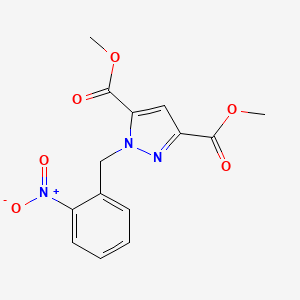
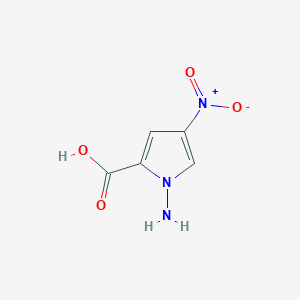
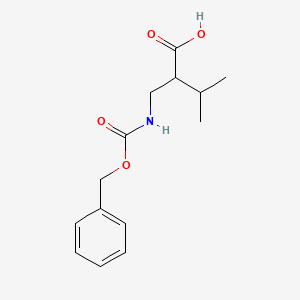
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

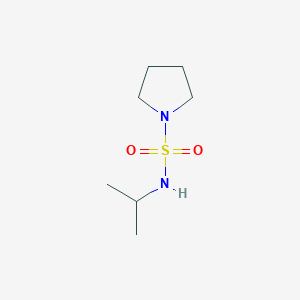
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
